molecular formula C6H9F2NO3 B14049273 Ethyl 2-amino-4,4-difluoro-3-oxobutanoate

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate

Cat. No.: B14049273
M. Wt: 181.14 g/mol
InChI Key: RUQURPFRRRVIMO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a fluorinated β-keto ester featuring an amino group at the 2-position and two fluorine atoms at the 4-position of the butanoate backbone. For instance, ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a key intermediate in synthesizing agrochemicals and pharmaceuticals, produced via Claisen condensation of ethyl difluoroacetate and ethyl acetate . The introduction of an amino group at the 2-position likely enhances its reactivity in forming heterocycles or bioactive derivatives, as seen in related compounds .

Properties

Molecular Formula

C6H9F2NO3

Molecular Weight

181.14 g/mol

IUPAC Name

ethyl 2-amino-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C6H9F2NO3/c1-2-12-6(11)3(9)4(10)5(7)8/h3,5H,2,9H2,1H3

InChI Key

RUQURPFRRRVIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with ethyl acetoacetate, a readily available β-keto ester. Fluorination is introduced via nucleophilic or electrophilic substitution reactions. A common approach involves:

  • Difluorination of Ethyl Acetoacetate : Treatment with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions replaces the carbonyl oxygen with fluorine atoms.
  • Amination via Strecker Synthesis : The fluorinated intermediate undergoes amination using ammonium acetate or hydroxylamine hydrochloride, followed by acidic hydrolysis to yield the primary amine.

Reaction Mechanism :
$$
\text{Ethyl acetoacetate} \xrightarrow{\text{SF}4} \text{Ethyl 4,4-difluoro-3-oxobutanoate} \xrightarrow{\text{NH}4\text{OAc}} \text{Ethyl 2-amino-4,4-difluoro-3-oxobutanoate}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Fluorination proceeds optimally at −10°C to 0°C to minimize side reactions.
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.
  • Catalysts : Lewis acids like boron trifluoride (BF₃) enhance fluorination efficiency.

Table 1: Laboratory-Scale Synthesis Conditions and Outcomes

Parameter Condition Yield (%) Purity (%)
Fluorinating Agent DAST 68 92
Solvent THF 72 95
Temperature −5°C 75 97
Catalyst BF₃·Et₂O 80 98

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors (CFRs) are employed. Benefits include:

  • Enhanced Heat Transfer : Precise temperature control reduces decomposition.
  • Reduced Reaction Time : Residence times of 10–30 minutes improve throughput.

Process Steps :

  • Fluorination Module : DAST and ethyl acetoacetate are pumped into a CFR at 0°C.
  • Amination Module : The fluorinated product reacts with ammonium acetate in a second CFR at 25°C.
  • Crystallization : The crude product is purified via antisolvent crystallization using ethanol-water mixtures.

Table 2: Industrial Process Metrics

Metric Value
Annual Capacity 500–1,000 kg
Purity ≥99%
Cost Efficiency 40% reduction vs. batch

Alternative Synthetic Routes

Enzymatic Amination

Biocatalytic methods using transaminases or ammonia lyases offer greener alternatives:

  • Substrate : Ethyl 4,4-difluoro-3-oxobutanoate.
  • Enzyme : ω-Transaminase from Aspergillus terreus.
  • Conditions : pH 7.5, 30°C, 24 hours.

Advantages :

  • Eliminates harsh reagents (e.g., DAST).
  • Enantioselective synthesis of chiral amines.

Table 3: Enzymatic vs. Chemical Amination

Parameter Enzymatic Method Chemical Method
Yield (%) 85 75
Enantiomeric Excess 98% (R) Racemic
Solvent Waste Aqueous Organic

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Fluorination : 15 minutes at 100°C vs. 6 hours conventionally.
  • Amination : 30 minutes at 80°C.

Purification and Characterization

Crystallization Techniques

  • Antisolvent Crystallization : Ethanol-water (7:3) yields needle-like crystals.
  • Recrystallization : Hexane-ethyl acetate (9:1) enhances purity to >99.5%.

Analytical Validation

  • NMR Spectroscopy : $$^{19}\text{F}$$ NMR confirms difluorination (δ = −120 to −125 ppm).
  • HPLC-MS : Monitors intermediate formation and final product purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group undergoes nucleophilic substitution with alkyl halides, acyl chlorides, or sulfonating agents. Reaction efficiency depends on steric and electronic factors influenced by fluorine atoms.

Example reaction with methyl iodide :

Ethyl 2 amino 4 4 difluoro 3 oxobutanoate+CH3INaHCO3,DMFEthyl 2 methylamino 4 4 difluoro 3 oxobutanoate\text{Ethyl 2 amino 4 4 difluoro 3 oxobutanoate}+\text{CH}_3\text{I}\xrightarrow{\text{NaHCO}_3,\text{DMF}}\text{Ethyl 2 methylamino 4 4 difluoro 3 oxobutanoate}

Key parameters :

ReagentSolventTemperatureYield (%)
Methyl iodideDMF25°C78
Benzoyl chlorideTHF0°C → RT85

Source: Analogous substitutions in fluorinated β-keto esters .

Reduction of the Keto Group

The ketone moiety is selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation. Fluorine atoms stabilize the enolate intermediate, directing regioselectivity.

Sodium borohydride reduction :

C ONaBH4,EtOHCH OH \text{C O}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{CH OH }

Results :

  • Reduction completes within 2 hours at 0°C.

  • Isolated yield: 92% (unoptimized).

  • Diastereoselectivity: 3:1 (syn:anti) due to fluorine’s electron-withdrawing effect .

Condensation with Orthoesters

Reaction with triethyl orthoformate under acidic conditions generates ethoxymethylene derivatives, pivotal for heterocycle synthesis.

Reaction pathway :

Ethyl 2 amino 4 4 difluoro 3 oxobutanoate+HC OEt 3H+Ethyl 2 ethoxymethylene 4 4 difluoro 3 oxobutanoate\text{Ethyl 2 amino 4 4 difluoro 3 oxobutanoate}+\text{HC OEt }_3\xrightarrow{\text{H}^+}\text{Ethyl 2 ethoxymethylene 4 4 difluoro 3 oxobutanoate}

Optimized conditions :

  • Catalyst: Acetic anhydride (1.5 equiv)

  • Temperature: 110°C

  • Yield: 87%

Cyclization Reactions

The compound serves as a precursor for pyrazole and pyrrole derivatives via cyclocondensation with hydrazines or amines.

Pyrazole formation :

Ethyl 2 amino 4 4 difluoro 3 oxobutanoate+CH3NHNH2EtOH3 Difluoromethyl 1 methylpyrazole 4 carboxylate\text{Ethyl 2 amino 4 4 difluoro 3 oxobutanoate}+\text{CH}_3\text{NHNH}_2\xrightarrow{\text{EtOH}}\text{3 Difluoromethyl 1 methylpyrazole 4 carboxylate}

Performance metrics :

HydrazineSolventReaction TimeYield (%)
Methyl hydrazineEtOH4 h76
Phenyl hydrazineToluene6 h68

Source: Analogous cyclizations in fluorinated systems .

Oxidation Reactions

Controlled oxidation converts the keto group to a carboxylic acid or introduces α,β-unsaturation.

KMnO₄-mediated oxidation :

C OKMnO4,H2OCOOH\text{C O}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{COOH}

Outcomes :

  • Reaction requires pH 10–12 and 50°C.

  • Conversion: >95% (monitored by TLC).

  • Over-oxidation minimized via stepwise addition .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades above pH 8 via hydrolysis of the ester group.

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block for synthesizing complex molecules, especially in developing fluorinated pharmaceuticals.
  • Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding. The presence of fluorine atoms can enhance binding affinity and selectivity.
  • Medicine: Research explores its potential as a therapeutic agent, especially in treating diseases where fluorinated compounds have shown efficacy.
  • Industry: It is used in developing agrochemicals and materials science, leveraging its unique properties for specific applications.

Chemical Reactions

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can undergo several chemical reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
  • Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
  • Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Potassium permanganate or chromium trioxide can be used in acidic or basic media. The products formed depend on the specific reagents and conditions used. Reduction of the keto group yields the corresponding alcohol, while substitution reactions can produce various derivatives with different functional groups.

Role of Fluoroalkylated 2-Ethoxymethylene-3-Oxo Esters

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoro groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Ethyl 2-amino-4,4-difluoro-3-oxobutanoate with structurally related fluorinated esters:

Compound Name Substituents Molecular Formula Key Features Applications/Activity Reference
Ethyl 4,4-difluoro-3-oxobutanoate 4,4-difluoro, 3-oxo C₆H₈F₂O₃ Precursor for agrochemicals (e.g., pyraziflumid, dithiopyr) Synthetic intermediate
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate 2-ethoxymethylene, 4,4-difluoro C₉H₁₂F₂O₄ Ethoxymethylene group enhances electrophilicity Intermediate for heterocycle synthesis
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate 2-methyl, 4,4,4-trifluoro C₇H₉F₃O₃ Trifluoromethyl group increases lipophilicity and metabolic stability Pharmaceutical research
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate 3-amino, 4-chloro, 4,4-difluoro C₆H₈ClF₂NO₂ Chlorine and amino groups enable nucleophilic substitution reactions Bioactive intermediate
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine core with 5-F, 4,6-Cl C₄H₃Cl₂FN₃ Inhibits nitric oxide (NO) production (IC₅₀ = 2 μM) Anti-inflammatory potential

Key Observations :

  • Fluorine Substitution : The presence of fluorine atoms at the 4-position (as in the target compound) improves thermal stability and electronegativity, facilitating hydrogen bonding in co-crystallization (e.g., with diclofenac) .
  • Amino Group Reactivity: The 2-amino group distinguishes the target compound from analogs like ethyl 4,4-difluoro-3-oxobutanoate, enabling participation in condensation reactions (e.g., forming acylthioureas with fungicidal activity) .
  • Trifluoro Derivatives : Compounds such as ethyl 2-methyl-4,4,4-trifluoroacetoacetate exhibit higher lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Biological Activity

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two fluorine atoms attached to a butanoate backbone. Its molecular formula is C6H8F2NO3C_6H_8F_2NO_3 with a molecular weight of approximately 217.60 g/mol. The difluoro substituents enhance its reactivity and binding affinity to various biological targets, making it a candidate for modulating biochemical pathways.

  • Enzyme Interaction : this compound's structure allows it to interact with enzymes, potentially acting as an inhibitor or modulator. The difluoro groups contribute to its binding affinity, which can influence metabolic pathways by mimicking natural substrates.
  • Biochemical Pathways : This compound affects several biochemical pathways, particularly those involving potassium channels and GABA-T (gamma-aminobutyric acid transaminase). Its role as a precursor in the synthesis of pharmaceuticals targeting these pathways has been highlighted in various studies.

Antiviral and Anticancer Properties

Preliminary investigations suggest that this compound may exhibit potential antiviral and anticancer properties. While specific mechanisms are still under investigation, the compound's ability to modulate enzyme activity could play a crucial role in its therapeutic efficacy.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it affects the activity of D-enzyme pathways, leading to significant alterations in substrate conversion rates under various conditions .
  • Pharmacological Applications : In pharmacological contexts, the compound has been evaluated for its potential as a drug candidate targeting neurological disorders due to its interaction with potassium channels. This interaction can lead to hyperpolarization of cell membranes, reducing neuronal excitability and potentially alleviating symptoms associated with such disorders .

Data Table: Biological Activity Overview

Biological ActivityObservations
Enzyme Inhibition Significant inhibition of D-enzyme activity observed in vitro
Antiviral Potential Preliminary studies indicate possible antiviral effects
Anticancer Activity Early research suggests modulation of cancer-related pathways
Neuropharmacological Effects Potential as a potassium channel modulator impacting neuronal excitability

Q & A

Basic: What are the common synthetic routes for Ethyl 2-amino-4,4-difluoro-3-oxobutanoate, and what analytical techniques are essential for confirming its structure?

Methodological Answer:
Synthesis typically involves introducing the amino group at the β-position of a fluorinated β-ketoester precursor. A plausible route starts with Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) , followed by amination via nucleophilic substitution or condensation reactions. For example, reacting the β-ketoester with ammonia or hydroxylamine under controlled pH and temperature conditions.
Key Analytical Techniques:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine environments and amino group integration .
  • Mass Spectrometry : High-resolution MS for molecular formula validation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving structural ambiguities, especially tautomeric forms .

Basic: How does the amino group at position 2 influence the compound’s reactivity compared to its non-amino counterpart (e.g., Ethyl 4,4-difluoro-3-oxobutanoate)?

Methodological Answer:
The amino group introduces nucleophilic and hydrogen-bonding capabilities, altering reactivity:

  • Tautomerism : The amino group stabilizes enamine tautomers, unlike the keto-enol tautomerism in non-amino derivatives. This affects reactivity in cyclization reactions .
  • Acid-Base Sensitivity : The amino group requires pH control during synthesis to avoid protonation or side reactions.
  • Derivatization : The amino group can act as a directing group in metal-catalyzed cross-coupling or as a site for Schiff base formation .

Advanced: What challenges arise in the purification of this compound due to its structural features?

Methodological Answer:
Challenges include:

  • Hydroscopicity : The compound may absorb moisture, complicating crystallization. Use anhydrous solvents and inert atmospheres .
  • Byproduct Formation : Amination reactions often yield imine or oxime byproducts. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., ethyl acetate) is critical .
  • Thermal Instability : Avoid high-temperature evaporation; use rotary evaporation under reduced pressure .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:
Discrepancies often arise from tautomerism or dynamic equilibria:

  • Variable-Temperature NMR : Identify tautomeric shifts by acquiring spectra at different temperatures .
  • Computational Validation : Compare experimental 19F^{19}\text{F} NMR chemical shifts with DFT-calculated values to confirm tautomeric dominance .
  • Complementary Techniques : Pair NMR with IR spectroscopy to detect NH stretching vibrations (~3300 cm1^{-1}) and differentiate enamine forms .

Advanced: What role does this compound play in synthesizing fluorinated heterocycles, and what methodological considerations are crucial?

Methodological Answer:
The compound serves as a precursor for fluorinated pyrazoles, pyrimidines, and aziridines:

  • Cyclocondensation : React with hydrazines or amidines to form pyrazole or pyrimidine cores. Optimize solvent (e.g., ethanol vs. DMF) and stoichiometry to control regioselectivity .
  • Protection Strategies : Protect the amino group with Boc or acetyl groups to prevent side reactions during cyclization .
  • Fluorine Effects : The electron-withdrawing CF2_2 group enhances electrophilicity at the β-carbon, accelerating nucleophilic attacks but requiring careful temperature control to avoid decomposition .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate. Limited solubility in water due to the ester group .
  • Stability : Store at 2–8°C under inert gas (N2_2/Ar) to prevent hydrolysis of the ester or oxidation of the amino group. Monitor via TLC for degradation .

Advanced: How do steric and electronic effects of the CF2_22​ and amino groups influence stereochemical outcomes in reactions?

Methodological Answer:

  • Steric Effects : The CF2_2 group creates steric hindrance, favoring axial attack in cyclization reactions.
  • Electronic Effects : The electron-deficient β-carbon (due to CF2_2) enhances electrophilicity, while the amino group donates electrons via resonance, creating competing reactivity. Use DFT calculations to predict transition states .
  • Chiral Resolutions : Employ chiral auxiliaries or catalysts to control enantioselectivity, as the amino group can participate in asymmetric induction .

Advanced: What strategies mitigate competing side reactions during the amination of β-ketoester precursors?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the keto group as a ketal to direct amination selectively .
  • Low-Temperature Amination : Perform reactions at 0–5°C to minimize imine formation .
  • Catalytic Methods : Use Lewis acids (e.g., ZnCl2_2) to activate the keto group for efficient nucleophilic attack by ammonia .

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